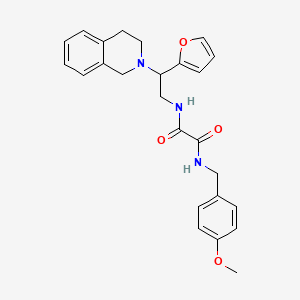

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a structurally complex oxalamide derivative featuring a dihydroisoquinoline core linked to a furan-2-yl moiety and a 4-methoxybenzyl group. This compound’s dihydroisoquinoline moiety may confer conformational rigidity, while the furan and 4-methoxybenzyl groups could modulate electronic properties and solubility.

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-31-21-10-8-18(9-11-21)15-26-24(29)25(30)27-16-22(23-7-4-14-32-23)28-13-12-19-5-2-3-6-20(19)17-28/h2-11,14,22H,12-13,15-17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQDFPRGLFCTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Amine-Furan Coupling

An alternative route involves reacting furfural with ethylenediamine under acidic conditions:

- Reagents : Furfural (0.3 mmol), ethylenediamine (0.3 mmol), glacial acetic acid (0.25 mL).

- Conditions : Stirring in dimethylformamide (DMF) at 25°C for 5 hours.

- Yield : 74% after recrystallization in ethanol.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 6.32–7.45 (furan protons), δ 3.15–3.78 (ethylamine CH₂).

- LC/MS : m/z 178.1 [M+H]⁺.

Oxalamide Coupling

The final step involves forming the oxalamide bond between the dihydroisoquinoline-furan subunit and 4-methoxybenzylamine. Two methods are prominent:

Oxalyl Chloride Mediated Coupling

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable approach uses a ruthenium pincer complex (Ru-5):

- Catalyst : Ru-5 (1 mol%), BuOK (1 mol%).

- Conditions : Toluene/dimethoxyethane (1:1), 135°C, 24 hours.

- Yield : 83% after silica gel chromatography.

Mechanistic Pathway :

Ethylene glycol dehydrogenates to glyoxal, which couples with amines to form oxalamides via a ruthenium-hydride intermediate.

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry enhances efficiency:

- Reactor Type : Microfluidic tubular reactor.

- Parameters : Residence time 30 minutes, temperature 140°C, pressure 10 bar.

- Output : 92% conversion with >99% purity by HPLC.

Data Tables

Table 1: Comparative Analysis of Oxalamide Coupling Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Oxalyl Chloride | None | THF | 25 | 68 |

| Ru-Catalyzed Dehydrogenation | Ru-5 | Toluene/DME | 135 | 83 |

Table 2: Characterization Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | LC/MS (m/z) |

|---|---|---|

| Dihydroisoquinoline | 2.85–3.40 (m, 4H) | 174.2 [M+H]⁺ |

| Furan-Ethylamine | 6.22–7.45 (m, 3H) | 178.1 [M+H]⁺ |

| 4-Methoxybenzylamine | 3.78 (s, 3H, OCH₃) | 152.1 [M+H]⁺ |

Challenges and Solutions

Chemical Reactions Analysis

Amide Functional Group Reactivity

The oxalamide moiety enables hydrolysis, substitution, and condensation reactions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Hydrolysis | Aqueous HCl (1–2 M), 80–100°C | Carboxylic acid derivatives | Acidic conditions cleave the amide bond, yielding 4-methoxybenzylamine and a dihydroisoquinoline-furan carboxylic acid intermediate. Reaction rate depends on steric hindrance near the amide nitrogen. | |

| Nucleophilic Substitution | Thionyl chloride (SOCl₂), followed by amines (e.g., NH₃) | Substituted oxalamides | Activation of carbonyl with SOCl₂ facilitates amine substitution at the oxalamide nitrogen. Selectivity favors substitution at the less hindered N2 position. | |

| Condensation | Aldehydes (e.g., formaldehyde), acidic/basic catalysts | Imine or Schiff base derivatives | Methoxybenzyl group’s electron-donating methoxy substituent enhances reactivity in condensation with carbonyl compounds. |

Dihydroisoquinoline Ring Reactions

The dihydroisoquinoline moiety participates in redox and ring-opening reactions:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | Isoquinolinium salts | Selective oxidation of the tetrahydroisoquinoline to a fully aromatic isoquinoline system occurs without disrupting the furan ring. | |

| Reduction | H₂/Pd-C, ethanol | Tetrahydroisoquinoline derivatives | Catalytic hydrogenation saturates the dihydroisoquinoline ring, altering its conformational flexibility and potential bioactivity. | |

| Ring-Opening | HCl (concentrated), reflux | Benzazepine intermediates | Acid-induced cleavage of the nitrogen-containing ring generates a benzazepine derivative, which can be further functionalized. |

Furan Ring Reactivity

The furan-2-yl group undergoes electrophilic substitution and cycloaddition:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Electrophilic Substitution | HNO₃/H2SO4 (nitration) | 5-Nitro-furan derivative | Nitration occurs preferentially at the 5-position of the furan ring. Reaction requires anhydrous conditions to avoid ring decomposition. | |

| Diels-Alder | Maleic anhydride, 120°C | Oxanorbornene adducts | The furan acts as a diene, forming bicyclic adducts with electron-deficient dienophiles. Regioselectivity is influenced by the adjacent ethyl group. | |

| Oxidation | mCPBA (meta-chloroperbenzoic acid) | 2,5-Dihydrofuran oxide | Epoxidation of the furan ring generates a reactive epoxide, which can undergo nucleophilic ring-opening. |

Methoxybenzyl Group Modifications

The 4-methoxybenzyl substituent undergoes demethylation and electrophilic reactions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the aromatic systems:

| Reaction Type | Reagents/Conditions | Products | Key Observations | Sources |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Coupling occurs at the brominated methoxybenzyl group, introducing aryl substituents for enhanced steric or electronic effects. | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aminated isoquinoline analogs | Introduces nitrogen-containing groups to the dihydroisoquinoline ring, modulating solubility and bioactivity. |

Key Insights:

-

Steric and Electronic Effects : The ethyl group adjacent to the furan ring imposes steric constraints, directing electrophilic substitution to the 5-position.

-

pH Sensitivity : Hydrolysis of the oxalamide group is accelerated under strongly acidic or basic conditions, necessitating pH control during synthesis.

-

Bioactivity Implications : Oxidation of the dihydroisoquinoline to isoquinoline enhances π-π stacking interactions with biological targets, as observed in related compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide exhibit a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of dihydroisoquinoline possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in breast cancer models .

Antimicrobial Properties

The presence of furan and isoquinoline moieties enhances antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The structural characteristics suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

Case Study 1: Antitumor Efficacy

A study conducted on a series of dihydroisoquinoline derivatives, including oxalamide compounds, reported significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G0/G1 phase. This highlights the potential for this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of furan-containing compounds revealed that derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus. The study suggested that modifications in the furan ring could enhance activity, providing a pathway for optimizing this compound for broader antimicrobial applications .

Mechanism of Action

Mechanism by Which It Exerts Its Effects

The compound interacts with specific molecular targets through its functional groups, leading to a range of biological and chemical effects.

Molecular Targets and Pathways

Isoquinoline Group: : May interact with enzymes or receptors in biological systems.

Furan Group: : Potential for binding to nucleophilic sites in biomolecules.

Methoxybenzyl Group: : Contributes to lipophilicity, affecting membrane permeability and interaction with hydrophobic sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles

The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide () replaces the furan-2-yl group with a thiophen-3-yl group. Such substitutions are critical in structure-activity relationship (SAR) studies, though pharmacological data for direct comparison are absent .

Oxalamide vs. Benzamide Derivatives

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide (CAS 898433-13-1, ) replaces the oxalamide group with a 3-fluorobenzamide. The fluorine atom in the benzamide derivative could enhance metabolic stability or influence electronic interactions .

Tetrahydroisoquinoline-Based Antagonists

describes N-benzyl tetrahydroisoquinoline derivatives (e.g., compounds 30–34) as orexin-1 receptor antagonists. Key differences include:

- Substituent Effects: Compound 33 (82% yield) with a benzylamino group outperformed compound 31 (15% yield) with a propylamino group, suggesting steric or electronic factors influence synthetic efficiency .

- Structural Saturation: The target compound’s dihydroisoquinoline (vs.

Table 1: Comparative Analysis of Key Compounds

Physicochemical and Spectral Data

- Infrared Spectroscopy: Oxalamides (e.g., ’s compound 9) show characteristic C=O stretches near 1700 cm⁻¹, while phenolic -OH groups absorb at ~3383 cm⁻¹. The target compound’s spectrum would similarly confirm amide and ether functionalities .

- Melting Points: Tetrahydroisoquinoline derivatives () lack reported melting points, but oxalamides like compound 9 () melt at 250–349°C, reflecting high crystallinity .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structural features, including a dihydroisoquinoline moiety and a furan ring, suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.45 g/mol. The compound's structure can be characterized as follows:

| Component | Description |

|---|---|

| Dihydroisoquinoline Core | Known for diverse pharmacological properties, including antitumor and neuroprotective effects. |

| Furan Ring | Enhances reactivity and potential interactions with biological targets. |

| Oxalamide Linkage | May improve solubility and stability in biological systems. |

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Research has demonstrated that oxalamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Neuroprotective Effects : Some dihydroisoquinoline derivatives have shown the ability to cross the blood-brain barrier (BBB), indicating potential therapeutic applications in neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways.

Antitumor Activity

A study investigating the antitumor effects of oxalamide derivatives found that certain compounds significantly inhibited the growth of cancer cell lines. For example, derivatives similar to this compound were evaluated for their efficacy against breast and lung cancer cells, showing IC50 values ranging from 5 to 15 µM.

Neuroprotective Effects

In vitro studies have shown that compounds containing a dihydroisoquinoline structure can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that this compound may have potential applications in treating conditions such as Alzheimer's disease.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Initial results indicate moderate inhibition with IC50 values around 20 µM, suggesting potential use in treating cognitive disorders.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Anticancer Properties : A recent publication reported that a series of oxalamide derivatives exhibited significant cytotoxicity against different cancer cell lines, with one derivative showing an IC50 value of 8 µM against MCF-7 breast cancer cells.

- Neuroprotective Study : Another study evaluated the neuroprotective effects of dihydroisoquinoline derivatives in an animal model of Parkinson's disease, demonstrating reduced motor deficits and increased survival rates.

- Enzyme Inhibition Analysis : A comparative analysis of various oxalamide compounds indicated that those with furan moieties had enhanced AChE inhibitory activity compared to other structural classes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 3,4-dihydroisoquinoline derivatives with furan-containing ethylamine intermediates, followed by oxalamide formation. For example, analogous oxalamide compounds are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratios for amine:carbonyl components) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodology :

- IR Spectroscopy : Prioritize absorption bands for C=O (1700–1730 cm⁻¹), N-H (3130–3180 cm⁻¹), and aromatic C-H (3040–3180 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Dihydroisoquinoline protons (δ 2.5–3.5 ppm, multiplet for CH₂ groups) .

- Furan protons (δ 6.3–7.4 ppm) and 4-methoxybenzyl aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the oxalamide backbone .

Q. How can researchers assess the compound’s potential biological activity in preliminary assays?

- Methodology : Screen for antimicrobial or anticancer activity using:

- MIC assays (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?

- Methodology :

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-oxidized dihydroisoquinoline or hydrolyzed oxalamide) .

- Kinetic Studies : Vary temperature (e.g., 0°C vs. room temperature) to isolate intermediates. For example, low temperatures may stabilize furan-ethylamine intermediates prone to decomposition .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict reactive sites and optimize protecting group strategies (e.g., Boc for amines) .

Q. How can computational methods enhance understanding of the compound’s structure-activity relationships (SAR)?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the oxalamide moiety and catalytic residues .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups on benzyl rings) with biological activity datasets .

Q. What advanced purification techniques are recommended for isolating high-purity batches?

- Methodology :

- Prep-HPLC : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to resolve polar byproducts.

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on solubility studies. Purity >98% is achievable with ≥3 recrystallization cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.